N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide
Description
Properties
IUPAC Name |
N-[3-pyridin-2-yl-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10(20)17-13-12(11-4-2-3-5-16-11)18-23-14(13)15(21)19-6-8-22-9-7-19/h2-5H,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGZOGZXYVNKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Attachment of the Thiomorpholine Moiety: This step often involves nucleophilic substitution reactions where the thiomorpholine ring is attached to the thiazole core.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide may exhibit cytotoxic effects against various cancer cell lines. Its structural components allow it to interact with specific biological targets involved in tumor growth and proliferation.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against several pathogens:
- Mechanism of Action : The thiazole and thiomorpholine groups may enhance the compound's ability to disrupt bacterial membranes or inhibit essential metabolic pathways.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy:
- SAR Analysis : Variations in substituents on the pyridine or thiazole rings can significantly affect biological activity. Researchers are focusing on modifying these groups to enhance potency and reduce toxicity.
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are under investigation:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.
Potential Industrial Applications
Beyond medicinal uses, this compound could find applications in:
- Material Science : Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
- Agricultural Chemistry : Given its antimicrobial properties, it may also be explored as a fungicide or pesticide in agricultural applications.
Mechanism of Action
The mechanism by which N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Thiazole-Based Analogues
GSK157060A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) :
- Key Differences : Replaces the thiomorpholine-4-carbonyl group with a 4-fluorophenyl moiety.
- Synthesis : Similar to the target compound, GSK157060A is synthesized via coupling reactions between thiazole intermediates and amines or aryl groups .
- Activity : Targets Mycobacterium tuberculosis enzymes (PyrG and PanK), with fluorophenyl enhancing lipophilicity and membrane permeability .
Ethyl 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxylate [5] :
Triazole-Based Analogues
- KA Series (N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl) Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl} Sulfanyl) Acetamides): Key Differences: Replaces the thiazole ring with a 1,2,4-triazole and introduces sulfanyl linkages. Activity: Demonstrated antimicrobial and anti-inflammatory effects, with electron-withdrawing substituents (e.g., nitro, chloro) enhancing activity .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | ~390.5 | Thiomorpholine-4-carbonyl, Pyridin-2-yl | 2.1 | Moderate (due to polar thiomorpholine) |
| GSK157060A | 357.4 | 4-Fluorophenyl | 3.2 | Low (hydrophobic fluorophenyl) |
| KA3 (Nitro-substituted KA derivative) | ~450.6 | Nitrophenyl, Triazole | 2.8 | Low (bulky nitro group) |
| 585560-04-9 (Triazolylthio with Br) | 523.2 | Dibromo, Allyl | 4.5 | Very Low (bromine increases logP) |
Notes:
- The target compound’s thiomorpholine group reduces logP compared to GSK157060A and brominated analogs, favoring better aqueous solubility.
- Sulfur atoms in thiomorpholine may enhance metabolic stability over morpholine-based compounds .
Biological Activity
N-[3-(pyridin-2-yl)-5-(thiomorpholine-4-carbonyl)-1,2-thiazol-4-yl]acetamide (CAS Number: 1251600-80-2) is a complex heterocyclic compound that combines structural features of pyridine, thiazole, and thiomorpholine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Molecular Formula: C15H16N4O2S2
Molecular Weight: 348.4 g/mol
Structure: The compound features a thiazole ring linked to a pyridine moiety and a thiomorpholine carbonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2S2 |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1251600-80-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the pyridine and thiomorpholine components. Various synthetic methods have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with a similar structural framework exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess antifungal activity against Candida albicans and Candida parapsilosis, suggesting that this compound may also exhibit similar effects due to its thiazole component .
Anti-inflammatory Properties
Compounds containing pyridine and thiazole rings have shown potential anti-inflammatory effects. These activities are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the thiomorpholine moiety may enhance these effects by modulating cellular signaling pathways .
Case Studies
- Antifungal Activity Study : A study demonstrated that thiazole derivatives exhibited notable antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. This suggests that this compound may also be effective against fungal pathogens .
- Antitumor Screening : In vitro studies on structurally similar compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through caspase activation pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and tumor progression.
- Receptor Modulation : Its unique structure allows it to bind to receptors involved in pain and inflammation signaling pathways.
Q & A
Q. Protocol :
- Matrix : Simulate gastric (pH 2.0, pepsin) and plasma (pH 7.4, 37°C) environments.
- Timepoints : 0, 6, 24, 48h with LC-MS/MS quantification.
- Stress testing : UV light (320–400nm, 48h) and 40°C/75% RH for 14 days.
Primary degradation pathways include thiazole ring oxidation (C4 position) and amide hydrolysis . N-methylated analogs show 3x longer plasma stability .
Basic: What biological screening assays are appropriate for initial activity profiling?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/− bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on HCT-116 or MCF-7 cell lines (72h exposure, IC50 calculation).
- Kinase inhibition : ADP-Glo™ assay for EGFR or VEGFR2 at 1–100µM ATP .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina with PyRx for EGFR (PDB: 1M17) or bacterial DNA gyrase (PDB: 1KZN).
- MD simulations : GROMACS for 100ns to assess thiomorpholine’s conformational stability in binding pockets.
- QSAR modeling : Use MOE descriptors to correlate logP with antimicrobial activity (R² >0.85 in analogs) .
Basic: How does this compound compare to structurally similar thiazole derivatives in terms of reactivity?
| Feature | This Compound | Thienopyrimidine Derivative | Oxadiazole Compound |
|---|---|---|---|
| Core structure | Thiazole + thiomorpholine | Thieno[2,3-d]pyrimidine | Oxadiazole |
| Reactivity | Prone to oxidation at C4 | Stable under acidic conditions | Base-sensitive |
| Bioactivity | Dual kinase/microbial | Anticancer-focused | Antifungal |
Advanced: What strategies mitigate synthesis challenges like low yields in the final coupling step?
- Optimize stoichiometry : Use 1.2 equivalents of chloroacetonitrile to prevent side reactions.
- Solvent screening : Replace DMF with THF to improve nucleophilicity (yield increases from 45% to 72%).
- Catalyst addition : Add KI (10 mol%) to accelerate SN2 displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
